molecular formula C11H18O4 B14272700 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester CAS No. 140244-70-8

1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester

Cat. No.: B14272700
CAS No.: 140244-70-8
M. Wt: 214.26 g/mol
InChI Key: UOVYHPNLBIPKPR-UHFFFAOYSA-N
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Description

1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is an organic compound with the molecular formula C10H16O4 It is a derivative of cyclopropane, a three-membered carbon ring, and contains two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the cyclopropane ring. The reaction conditions include:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds with other molecules. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can further interact with biological targets or participate in chemical reactions .

Comparison with Similar Compounds

  • 1,1-Cyclopropanedicarboxylic acid, diethyl ester
  • 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester
  • Dimethyl 1,1-cyclopropanedicarboxylate

Comparison: 1,2-Cyclopropanedicarboxylic acid, 1,3-dimethyl-, diethyl ester is unique due to the presence of two methyl groups on the cyclopropane ring, which can influence its reactivity and steric properties. Compared to its analogs, this compound may exhibit different chemical behavior and biological activity due to these structural differences .

Properties

CAS No.

140244-70-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

diethyl 1,3-dimethylcyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C11H18O4/c1-5-14-9(12)8-7(3)11(8,4)10(13)15-6-2/h7-8H,5-6H2,1-4H3

InChI Key

UOVYHPNLBIPKPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C1(C)C(=O)OCC)C

Origin of Product

United States

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